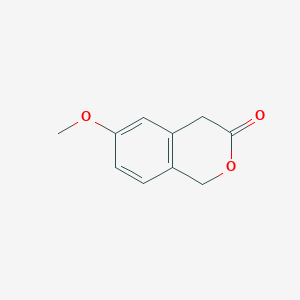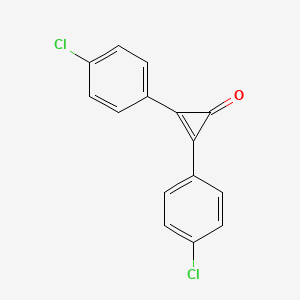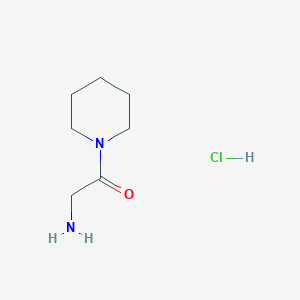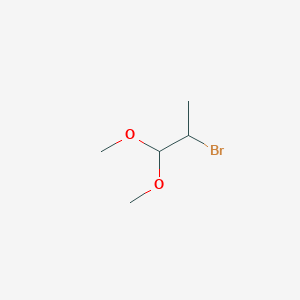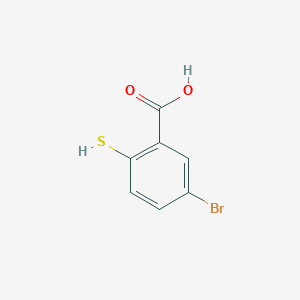
5-Bromo-2-mercaptobenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives is a topic of interest in several studies. For instance, the preparation of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an affinity-labeling reagent for catechol O-methyltransferase (COMT) was reported, highlighting the synthetic approach and the reactivity of the mercapto group in the absence of a reducing agent . Similarly, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization process was developed, demonstrating the versatility of brominated benzoic acids in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of brominated benzoic acids has been analyzed using various techniques. For example, the crystal structure of 2-bromoacetoxybenzoic acid was determined, showing a close structural analogy to aspirin with a rotationally disordered bromine atom . Additionally, density functional theory (DFT) calculations were performed on 2-amino-5-bromobenzoic acid to determine the most stable conformer and to analyze the vibrational and electronic transitions .
Chemical Reactions Analysis
Brominated benzoic acids participate in a variety of chemical reactions. They have been used as building blocks in the construction of spirobenzolactones and spirobenzolactams through sequential intramolecular free radical Michael additions . The reactivity of these compounds under different conditions can provide insights into the potential reactions of 5-Bromo-2-mercaptobenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of
Aplicaciones Científicas De Investigación
Surface-Enhanced Raman Spectroscopy
5-Bromo-2-mercaptobenzoic acid has been studied for its applications in surface-enhanced Raman spectroscopy (SERS). The research focused on investigating the acid-base chemistry of 2-mercaptobenzoic acid (2-MBA) immobilized on a polycrystalline silver surface. This study highlighted the potential of using 2-MBA in SERS for understanding interactions at the molecular level, particularly the proton dissociation equilibrium of immobilized 2-MBA, which is significant in understanding the surface chemistry of thiol-bound ligands (Ma & Harris, 2011).
Biphenyl Array Synthesis
The compound has been utilized in the synthesis of biphenyl derivatives. A study described the use of 4-mercaptobenzoic acid as a novel linker for creating biphenyl arrays, demonstrating its utility in solid-phase organic synthesis. This application is significant for developing various organic compounds and potential pharmaceuticals (Shirnornura et al., 2013).
Coordination Chemistry
5-Bromo-2-mercaptobenzoic acid plays a role in the field of coordination chemistry. A review discussed the coordination chemistry of thiosalicylic acid (2-mercaptobenzoic acid), emphasizing its ability to coordinate a wide range of metal centers. This property makes it valuable for applications in materials chemistry and the study of complex metal-ligand interactions (Wehr-Candler & Henderson, 2016).
Catalysis in Organic Reactions
Ortho-Mercaptobenzoic acid, a related compound, has been identified as an efficient catalyst in intramolecular Morita–Baylis–Hillman and Rauhut–Currier reactions. This discovery is pivotal in organic chemistry, offering a new approach to catalysis using thiol catalysts under basic conditions (Selig & Miller, 2011).
Metal Analysis
4-Mercaptobenzoic acid has been introduced as a matrix for mass spectrometry analysis of metals. This application is crucial in analytical chemistry, especially for the sensitive determination of ultratrace metals in fine particulate matter. The compound’s properties contribute to enhanced signal intensity and reproducibility in metal analysis (Sun et al., 2021).
Propiedades
IUPAC Name |
5-bromo-2-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINIBOQGXIFOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489471 | |
| Record name | 5-Bromo-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-mercaptobenzoic acid | |
CAS RN |
61954-80-1 | |
| Record name | 5-Bromo-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-mercaptobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)
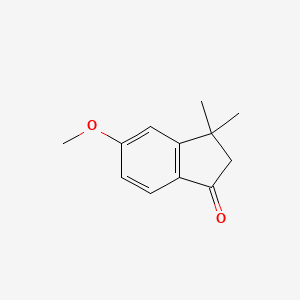
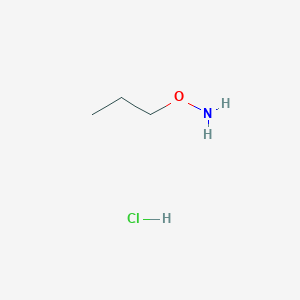

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)

